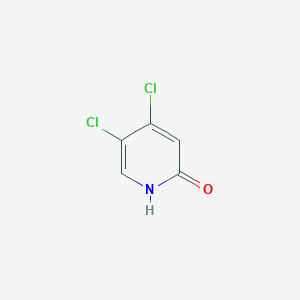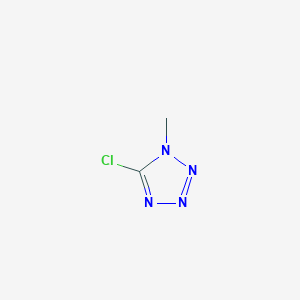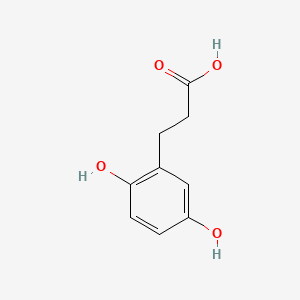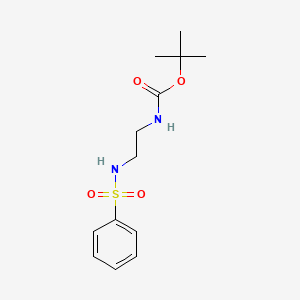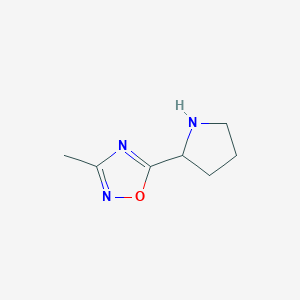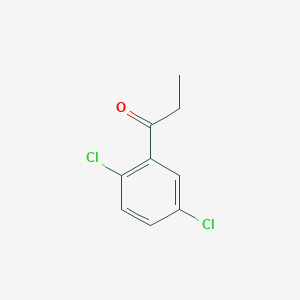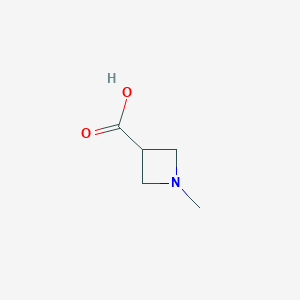
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The “4-(chloromethyl)” and “N-(4-methylphenyl)” parts of the name suggest that it has a chloromethyl group and a methylphenyl group attached to the thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazoles are typically synthesized through the reaction of an alpha-halo ketone or alpha-halo aldehyde with thiourea or thioamide. The chloromethyl and methylphenyl groups could potentially be added through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be based on the thiazole ring, with the chloromethyl group attached at the 4-position and the methylphenyl group attached to the nitrogen .Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The chloromethyl group could potentially be replaced with other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Thiazoles are typically aromatic and relatively stable. The presence of the chloromethyl and methylphenyl groups could affect properties such as solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride and its derivatives have been explored for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains. For example, research on related thiazole compounds, like N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018). Additionally, derivatives such as 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were found to possess excellent antifungal and antibacterial activities (Narayana et al., 2007).
Applications in Corrosion Inhibition
Research has been conducted on thiazole derivatives for their potential as corrosion inhibitors. Studies involving quantum chemical and molecular dynamics simulation have investigated the inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against the corrosion of iron (Kaya et al., 2016).
Chemical Synthesis and Characterization
Thiazole compounds, including derivatives of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride, have been synthesized and characterized in various studies. These compounds have been analyzed using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy, providing insights into their structural and chemical properties. For instance, investigations on compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine highlighted their synthesis and detailed characterization (Nadaf et al., 2019).
Dye Synthesis
Some studies have explored the use of thiazole derivatives in dye synthesis, particularly for dyeing fabrics like polyester. Research on synthesizing heteroaryl azo dyes using thiazole compounds has shown potential in producing various shades of red with good fastness properties (Chaudhari, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQPMPGROKHOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610030 |
Source


|
| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33188-18-0 |
Source


|
| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

